N-1H-Benzimidazol-1-yl-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-Benzimidazol-1-yl-N-methylformamide, also known as BMF, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic aromatic compound that is composed of a benzimidazole ring and a formamide group. BMF has shown promising results in various studies related to its biological and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-1H-Benzimidazol-1-yl-N-methylformamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. Additionally, N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. N-1H-Benzimidazol-1-yl-N-methylformamide has also been found to have a neuroprotective effect, which may be due to its ability to inhibit the activity of various enzymes that are involved in the breakdown of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-1H-Benzimidazol-1-yl-N-methylformamide is its high efficiency in inhibiting cancer cell growth and proliferation. Additionally, N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to have a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of N-1H-Benzimidazol-1-yl-N-methylformamide is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-1H-Benzimidazol-1-yl-N-methylformamide. One potential area of research is the development of N-1H-Benzimidazol-1-yl-N-methylformamide-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-1H-Benzimidazol-1-yl-N-methylformamide and its potential therapeutic applications. Finally, the development of more efficient synthesis methods for N-1H-Benzimidazol-1-yl-N-methylformamide may help to facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, N-1H-Benzimidazol-1-yl-N-methylformamide is a promising compound that has shown significant potential in various scientific research applications. Its ability to inhibit cancer cell growth and proliferation, reduce inflammation and oxidative stress, and exhibit a neuroprotective effect make it a promising candidate for the development of new therapies for various diseases. While there are still many questions to be answered regarding the mechanism of action of N-1H-Benzimidazol-1-yl-N-methylformamide and its potential applications, the future looks bright for this promising compound.
Synthesemethoden
The synthesis of N-1H-Benzimidazol-1-yl-N-methylformamide involves the reaction of 2-aminobenzimidazole with N-methylformamide in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of N-1H-Benzimidazol-1-yl-N-methylformamide is typically around 80-90%, making it a highly efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
N-1H-Benzimidazol-1-yl-N-methylformamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. N-1H-Benzimidazol-1-yl-N-methylformamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to have a neuroprotective effect, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
148320-46-1 |
---|---|
Produktname |
N-1H-Benzimidazol-1-yl-N-methylformamide |
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
N-(benzimidazol-1-yl)-N-methylformamide |
InChI |
InChI=1S/C9H9N3O/c1-11(7-13)12-6-10-8-4-2-3-5-9(8)12/h2-7H,1H3 |
InChI-Schlüssel |
WDKALQUGNBPKHF-UHFFFAOYSA-N |
SMILES |
CN(C=O)N1C=NC2=CC=CC=C21 |
Kanonische SMILES |
CN(C=O)N1C=NC2=CC=CC=C21 |
Synonyme |
Formamide, N-1H-benzimidazol-1-yl-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.